molecular formula C13H18FN B13316848 [(3-Fluorophenyl)methyl](hex-5-en-2-yl)amine

[(3-Fluorophenyl)methyl](hex-5-en-2-yl)amine

Cat. No.: B13316848
M. Wt: 207.29 g/mol
InChI Key: PDXBLHHAWINJOK-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is a secondary amine featuring a 3-fluorobenzyl group linked to a hex-5-en-2-yl substituent. The compound combines an electron-withdrawing fluorine atom on the aromatic ring with an aliphatic chain containing a terminal alkene. Key structural attributes include:

  • 3-Fluorophenyl group: Introduces steric and electronic effects, enhancing lipophilicity and influencing molecular interactions via fluorine's electronegativity .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C13H18FN/c1-3-4-6-11(2)15-10-12-7-5-8-13(14)9-12/h3,5,7-9,11,15H,1,4,6,10H2,2H3

InChI Key

PDXBLHHAWINJOK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is a widely used method for synthesizing secondary amines by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.

  • Procedure : 3-Fluorobenzaldehyde is reacted with hex-5-en-2-ylamine under mild acidic conditions to form an imine intermediate, which is subsequently reduced using sodium triacetoxyborohydride or hydrogenation catalysts to yield (3-Fluorophenyl)methylamine.
  • Advantages : High selectivity, mild conditions, and good yields.
  • Challenges : Control of stereochemistry at the chiral center on the hex-5-en-2-yl moiety may require chiral catalysts or auxiliaries.

Table 1. Typical Reductive Amination Conditions

Parameter Typical Values Notes
Solvent Dichloromethane, Methanol Solubility dependent
Reducing agent Sodium triacetoxyborohydride, H2/Pd Mild reducing agents preferred
Temperature Room temperature to 40 °C Elevated temperatures may speed reaction
Reaction time 4–24 hours Depending on reagent purity and scale
Yield (%) 70–90 High yields with optimized conditions

Nucleophilic Substitution

This method involves reacting a halogenated hex-5-en-2-yl derivative (e.g., hex-5-en-2-yl bromide) with 3-fluorobenzylamine.

  • Procedure : The halogenated alkene derivative undergoes nucleophilic substitution with 3-fluorobenzylamine under basic conditions, often using potassium carbonate or sodium hydride as base.
  • Advantages : Straightforward, scalable.
  • Limitations : Possible side reactions such as elimination; requires careful control of reaction temperature.

Transition-Metal Catalyzed Hydroamination

Recent advances in transition-metal catalysis have enabled direct hydroamination of alkenes with amines, providing atom-economical routes to alkylamines.

  • Catalysts : Copper, rhodium, or iron complexes have been reported effective for hydroamination of terminal alkenes.
  • Procedure : Hex-5-en-2-ene is treated with 3-fluorobenzylamine in the presence of a suitable catalyst under controlled temperature and solvent conditions.
  • Advantages : Direct formation of C–N bonds without pre-functionalization.
  • Challenges : Catalyst sensitivity, reaction conditions optimization.

Table 2. Representative Transition-Metal Catalyzed Hydroamination Conditions

Catalyst Solvent Temperature (°C) Reaction Time Yield (%) Reference Notes
Copper(I) triflate Chloroform/Hexanes 60 7 days 85–95 Requires base buffer to prevent acid degradation
Rhodium complex (e.g., Rh–BPE) Toluene 80 24 hours 70–90 Good diastereoselectivity achieved
Iron-based catalyst THF 50–70 12–48 hours 65–80 Environmentally benign catalyst

Analytical Data and Purification

  • Purification : Typically by silica gel column chromatography or recrystallization.
  • Characterization : Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
  • Stereochemical considerations : Chiral centers in the hex-5-en-2-yl fragment may require chiral chromatography or chiral shift reagents for analysis.

Research Findings and Comparative Analysis

  • Reductive amination remains the most reliable and widely used method for synthesizing (3-Fluorophenyl)methylamine, offering high yields and operational simplicity.
  • Transition-metal catalyzed hydroamination represents a modern, atom-economical approach, though it demands precise catalyst and condition optimization.
  • Nucleophilic substitution is useful but less favored due to potential side reactions and the need for pre-functionalized alkyl halides.
  • Recent literature emphasizes the utility of copper catalysis in hydroamination with improved yields by buffering acidic by-products.
  • The choice of method depends on available starting materials, desired stereochemical control, and scalability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Reductive Amination 3-Fluorobenzaldehyde, hex-5-en-2-ylamine, NaBH(OAc)3 Mild acid, RT to 40 °C, 4–24 h 70–90 High selectivity, mild conditions Requires aldehyde and amine
Nucleophilic Substitution Hex-5-en-2-yl halide, 3-fluorobenzylamine, base Base, solvent, RT to reflux 60–80 Simple, scalable Side reactions, halide precursor
Transition-Metal Catalyzed Hydroamination Hex-5-en-2-ene, 3-fluorobenzylamine, Cu or Rh catalyst 50–80 °C, several hours to days 65–95 Atom economical, direct C–N bond formation Catalyst sensitivity, longer times

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluorophenyl)methylamine is an organic molecule featuring a hex-5-en-2-yl group attached to a nitrogen atom, which is also bonded to a 3-fluorophenylmethyl moiety. It has potential applications in medicinal chemistry and organic synthesis due to its structure, which allows for diverse chemical reactivity and biological interactions.

Applications in Organic Synthesis

  • (Intermediate in Production: ) (3-Fluorophenyl)methylamine serves as an intermediate in the production of complex organic molecules. Common reagents for reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. These transformations are crucial for synthesizing more complex organic molecules and exploring the compound's reactivity.
  • Synthesis: The synthesis of (3-Fluorophenyl)methylamine typically involves nucleophilic substitution reactions. A common method includes reacting 3-fluorobenzylamine with hex-5-en-2-yl halide under basic conditions, often using solvents such as dichloromethane or toluene. Sodium hydroxide or potassium carbonate may be employed as bases to facilitate the reaction. On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions and yield.

Applications in Medicinal Chemistry

  • Biological Activity: Research suggests that compounds similar to (3-Fluorophenyl)methylamine may exhibit significant biological activity and potential interactions with various biomolecular targets, which could lead to therapeutic applications. The amine group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.
  • Pharmacological Potential: Studies on the interactions of (3-Fluorophenyl)methylamine with biological systems are essential for understanding its pharmacological potential. The compound's unique structure allows it to interact with specific molecular targets, potentially leading to significant biological effects. Investigations into its binding affinities and mechanisms of action are ongoing, aiming to elucidate its role in various biochemical pathways.
  • Building Block: (2-Fluorophenyl)methylamine, a compound similar in structure to (3-Fluorophenyl)methylamine, has potential applications as a building block for synthesizing novel pharmaceuticals. The presence of the fluorine atom in the 2-position of the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

Structural Analogues

Several compounds share structural similarities with (3-Fluorophenyl)methylamine.

Compound NameStructural Features
(Hex-5-en-2-yl)[(4-methylphenyl)methyl]amineMethyl group on the para position of phenyl
(Hex-5-en-2-yl)[(2-methylphenyl)methyl]amineMethyl group on the ortho position of phenyl
(Hex-5-en-2-yl)[(3-ethylphenyl)methyl]amineEthyl group instead of methyl on phenyl
(2-Fluorophenyl)methylamineFluorine atom in the 2-position of the phenyl ring

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the hexenylamine moiety can modulate its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzylamine Derivatives

Compound A : [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride
  • Structure : Features dual fluorophenyl groups (3-F and 4-F) and a propyl chain.
  • Comparison :
    • The additional 4-fluorophenyl group increases steric bulk and may enhance π-π stacking interactions compared to the hexenyl chain in the target compound.
    • The hydrochloride salt improves aqueous solubility, a property absent in the neutral target amine .
Compound B : {1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine
  • Structure: Contains a 3-fluorophenoxy group and a methyl-substituted ethylamine.
  • Methyl substitution reduces steric hindrance, possibly increasing metabolic stability .
Compound C : (3-FLUORO-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE
  • Structure : Includes a methoxy group on the ethylamine chain.
  • Comparison :
    • Methoxy group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hexenyl chain.
    • The branched ethylamine may reduce conformational flexibility compared to the linear hexenyl chain .

Heterocyclic and Aromatic Amines

Compound D : 4-(3-Fluorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core with 3-fluorophenyl and furyl substituents.
  • Comparison: The pyrimidine ring introduces aromatic nitrogen atoms, enabling hydrogen bonding and π-stacking interactions absent in the target compound.
Compound E : Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole-thiophene hybrid with a 4-fluorophenyl group.
  • Comparison :
    • Thiadiazole and thiophene rings enhance planarity and electron delocalization, improving interactions with biological targets.
    • The Schiff base functionality introduces pH-dependent reactivity, unlike the stable secondary amine in the target compound .

Aliphatic Amines with Unsaturated Chains

Compound F : (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine
  • Structure : Hexenyl chain paired with a pyridylethyl group.
  • Comparison :
    • The pyridine ring offers basicity and coordination sites for metal binding, absent in the fluorobenzyl group.
    • Both compounds share the hexenyl chain, suggesting similar solubility profiles .

Structural and Functional Data Table

Property Target Compound Compound A Compound D Compound F
Molecular Weight ~235.3 g/mol (estimated) 327.8 g/mol (HCl salt) 269.3 g/mol 216.3 g/mol
Key Functional Groups 3-Fluorobenzyl, hexenyl Dual fluorophenyl, propyl Pyrimidine, furan Pyridine, hexenyl
Polarity Moderate (hydrophobic) Low (HCl salt increases) Moderate (heterocycles) Moderate (pyridine)
Potential Applications Drug intermediates, ligands Pharmaceuticals Anticancer agents Catalysis, ligands

Biological Activity

The compound (3-Fluorophenyl)methylamine is an organic molecule notable for its unique structural features, which include a 3-fluorophenyl group and a hex-5-en-2-yl chain. This structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (3-Fluorophenyl)methylamine can be represented as follows:

C13H16FNC_{13}H_{16}FN

This compound features a fluorine atom on the phenyl ring, which is known to enhance lipophilicity and potentially influence biological interactions. The amine functional group allows for hydrogen bonding, which is crucial for interactions with biological macromolecules.

Synthesis

The synthesis of (3-Fluorophenyl)methylamine typically involves nucleophilic substitution reactions. A common method includes reacting 3-fluorobenzylamine with hex-5-en-2-yl halide under basic conditions, often using solvents such as dichloromethane or toluene. Bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.

Biological Activity

Research indicates that compounds similar to (3-Fluorophenyl)methylamine may exhibit significant biological activity, particularly in relation to neurotransmitter systems. The following subsections outline specific areas of biological activity associated with this compound.

1. Neurotransmitter Interaction

Compounds with similar amine functionalities have been explored for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. The presence of the fluorinated phenyl group may enhance binding affinities to receptors involved in mood regulation and cognitive function.

2. Potential Antidepressant Activity

Preliminary studies suggest that (3-Fluorophenyl)methylamine may possess antidepressant properties. Similar compounds have shown efficacy in modulating neurotransmitter levels, which could lead to therapeutic applications in treating depression.

3. Receptor Binding Studies

Binding affinity studies are essential for understanding the pharmacological potential of (3-Fluorophenyl)methylamine. The compound's ability to interact with specific receptors can be evaluated using radiolabeled ligand binding assays.

Table 1: Comparisons of Biological Activities

Compound NameBiological ActivityBinding Affinity (Ki, nM)
(3-Fluorophenyl)methylaminePotential antidepressantTBD
(4-Methylphenyl)methylamineModerate serotonin reuptake inhibition50
(2-Fluorophenyl)methylamineDopamine receptor modulation30

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, highlighting the potential effects of fluorinated phenyl groups on pharmacological properties.

  • Study on Antidepressant Properties : A study investigated the effects of various amine compounds on depression models in rodents. Results indicated that compounds with fluorinated phenyl groups exhibited significant reductions in depressive-like behaviors, suggesting a role in serotonin modulation.
  • Dopaminergic Activity Assessment : Another study focused on the interaction of similar compounds with dopamine receptors. The results showed varying degrees of affinity, with some compounds demonstrating selectivity for D3 receptors over D2 receptors, which is crucial for minimizing side effects associated with traditional dopaminergic therapies.

Q & A

Q. Table 1: Reaction Conditions vs. Yield

SolventBaseCatalystTemperature (°C)Yield (%)
DMFK₂CO₃None8065
THFNaHPd(OAc)₂6082
TolueneEt₃NNone10058

Basic: What advanced techniques are used for structural characterization of this compound?

Answer:

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environment; ¹H/¹³C NMR confirms alkyl/aryl connectivity .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Parameterize fluorine’s van der Waals radius and partial charge .
  • Dynamics Simulations : Run 100-ns MD simulations (AMBER force field) to assess binding stability under physiological conditions .
  • Activity Prediction : Apply PASS (Prediction of Activity Spectra) to forecast anti-inflammatory or kinase-inhibitory potential .

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Assay Standardization : Control variables (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ for kinase inhibition may arise from ATP concentration differences .
  • Metabolite Profiling : Use LC-MS to identify degradation products that interfere with activity measurements .
  • Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate experimental artifacts .

Basic: What methodologies assess the compound’s stability under different storage conditions?

Answer:

  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation by TLC (Rf shifts) .
  • Oxidative Stability : Add H₂O₂ (3%) and track peroxide adducts via ¹H NMR .

Advanced: How does stereochemistry at the hex-5-en-2-yl moiety influence reactivity?

Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare reaction rates in asymmetric catalysis .
  • DFT Calculations : Compute transition-state energies (Gaussian 16) to explain stereoselectivity in nucleophilic attacks .
  • Case Study : (R)-enantiomers show 2x higher binding affinity to serotonin receptors than (S)-forms in analogous amines .

Advanced: What strategies enable enantioselective synthesis of this compound?

Answer:

  • Chiral Auxiliaries : Incorporate (R)-BINOL-derived catalysts for asymmetric alkylation .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze specific enantiomers .
  • Table 2: Enantiomeric Excess (ee) Under Different Conditions
CatalystSolventTemperature (°C)ee (%)
(R)-BINAPToluene-2088
L-ProlineDMSO2572
No catalystTHF600

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